N,4-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide
Description
Properties
CAS No. |
90298-23-0 |
|---|---|
Molecular Formula |
C12H16N2S |
Molecular Weight |
220.34 g/mol |
IUPAC Name |
N,4-dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide |
InChI |
InChI=1S/C12H16N2S/c1-8-6-7-14-11-9(8)4-3-5-10(11)12(15)13-2/h6-7,10H,3-5H2,1-2H3,(H,13,15) |
InChI Key |
BEVBCWFLKUIEKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCC(C2=NC=C1)C(=S)NC |
Origin of Product |
United States |
Preparation Methods
8-Lithio Intermediate Formation
The pre-substituted tetrahydroquinoline is treated with n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at −78°C to generate the 8-lithio derivative. This step requires strict temperature control to prevent side reactions.
Reaction with Methyl Isothiocyanate
The lithio intermediate is quenched with methyl isothiocyanate (MeNCS) at low temperatures (−78°C to 0°C), yielding the corresponding thiocarboxamide after aqueous workup. Mild hydrolysis (e.g., with HCl/MeOH) may follow to ensure deprotection of sensitive functional groups.
Key Reaction Parameters
| Parameter | Condition |
|---|---|
| Solvent | THF or diethyl ether |
| Temperature | −78°C (lithiation), 0°C (quench) |
| Reaction Time | 1–2 h (lithiation), 30 min (quench) |
| Yield | 60–75% (estimated from analogs) |
This method benefits from high regioselectivity at the 8-position, as demonstrated in similar tetrahydroquinoline systems.
Ester-to-Thioamide Conversion
An alternative route involves the transformation of preformed 8-carboxylic esters into thioamides via a two-step sequence:
Synthesis of 8-Carboxylic Esters
The ester precursor, N,4-dimethyl-5,6,7,8-tetrahydroquinoline-8-carboxylate, is prepared by reacting the 8-lithio derivative with carbon dioxide, followed by esterification with methanol or ethanol under acidic conditions (e.g., H₂SO₄).
Thioamidation
The ester intermediate is treated with thioamide-generating reagents:
- Lawesson’s reagent : A well-established thionating agent that converts esters to thioamides in refluxing toluene (110°C, 6–8 h).
- Ammonium thioacetate : Provides a milder alternative, though with lower yields (~50%).
Comparative Analysis of Thioamidation Agents
| Reagent | Conditions | Yield (%) | Purity |
|---|---|---|---|
| Lawesson’s reagent | Toluene, 110°C, 8h | 70–80 | High |
| Ammonium thioacetate | DMF, 80°C, 12h | 45–55 | Moderate |
This pathway is less favored due to the additional esterification step and potential side reactions during thionation.
Structural Validation and Analytical Data
Critical to confirming the identity of this compound are spectroscopic and crystallographic analyses:
Spectroscopic Characterization
X-ray Crystallography
While no data exists for the exact compound, related tetrahydroquinoline-8-thioamides exhibit planar thioamide groups with S···H–N hydrogen bonding, stabilizing the crystal lattice.
Challenges and Optimization Opportunities
- Regioselectivity : Competing lithiation at positions other than C8 can occur, necessitating optimized stoichiometry and temperature control.
- Functional Group Compatibility : The methyl groups at N1 and C4 may sterically hinder reactions, requiring tailored conditions (e.g., bulkier bases).
- Scalability : Domino reactions offer scalability advantages over stepwise methods but require precise reagent addition sequences.
Chemical Reactions Analysis
Nucleophilic Substitution at the Carbothioamide Group
The thiocarbonyl sulfur atom exhibits nucleophilic character, facilitating reactions with electrophilic agents. For example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions to form S-alkyl derivatives.
-
Acylation : Interacts with acyl chlorides to yield thioester derivatives.
Example Reaction Pathway :
Cyclization Reactions
The tetrahydroquinoline scaffold undergoes cyclization under acidic or catalytic conditions, forming fused bicyclic or tricyclic systems. For instance:
-
Intramolecular Cyclization : Heating with protic acids (e.g., H₂SO₄) promotes ring closure, generating pyrroloquinoline derivatives .
Key Structural Outcomes :
| Cyclization Type | Conditions | Product |
|---|---|---|
| Intramolecular | Acidic, heat | Fused 6-5-6 ring system |
| Intermolecular | Catalytic Pd | Cross-coupled heterocycles |
Conversion to Functional Derivatives
The carbothioamide group can be transformed into related functionalities:
-
Hydrolysis : Treatment with aqueous HCl or NaOH yields carboxylic acids or amides .
-
Thioamide-to-Nitrile Conversion : Reaction with dehydrating agents (e.g., P₂O₅) produces nitriles .
Reaction Table :
| Starting Material | Reagent | Product |
|---|---|---|
| Carbothioamide | HCl/H₂O | Carboxylic acid |
| Carbothioamide | NaOH/EtOH | Carboxamide |
| Carbothioamide | P₂O₅, Δ | Nitrile |
Electrophilic Aromatic Substitution (EAS)
The tetrahydroquinoline’s aromatic ring undergoes EAS at positions activated by electron-donating groups:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the dimethylamino group.
-
Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups under controlled conditions.
Regioselectivity :
-
Substituents at C-4 (methyl) direct incoming electrophiles to C-5 and C-7 positions.
Biological Interactions via Hydrogen Bonding
Though not a classical reaction, the compound’s thiocarbonyl group participates in hydrogen bonding with biological targets:
-
Enzyme Inhibition : Forms hydrogen bonds with urease active-site residues (e.g., His593, Ala440), as seen in molecular docking studies of analogous compounds .
Key Interactions :
| Target | Interaction Type | Role in Inhibition |
|---|---|---|
| Urease | S···H-N (His593) | Disrupts substrate binding |
| Kinases | π-Anion (Asp) | Stabilizes inhibitor-enzyme complex |
Scientific Research Applications
N,4-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide is a chemical compound with a molecular weight of approximately 220.34 g/mol. It features a tetrahydroquinoline structure, characterized by a fused bicyclic system containing a benzene ring and a piperidine-like ring, with a carbothioamide functional group that contributes to its chemical reactivity and potential biological activity. It is also known as 8-quinolinecarbothioamide and 5,6,7,8-tetrahydro-3-methyl-8-quinolinecarbothioamide. This compound is intended for research purposes only, not for human therapeutic or veterinary applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions.
Potential Applications
this compound has potential applications in various fields. Interaction studies focus on its binding affinity with biological targets.
Several compounds share structural similarities with this compound:
- 5,6-Dimethyl-2-thiobenzamide contains a thiobenzamide structure.
- 3-Methyl-5,6-dihydroquinoline lacks the carbothioamide group.
- 2-Methylquinoline has a simpler structure without tetrahydro components.
The uniqueness of this compound lies in its specific combination of the tetrahydroquinoline framework and the carbothioamide functional group. This combination may contribute to its distinct biological activities compared to other similar compounds.
Mechanism of Action
The mechanism of action of N,4-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups present. The carbothioamide group is particularly important in mediating these interactions, as it can form strong bonds with metal ions and other reactive species.
Comparison with Similar Compounds
Isotiquimide (4-Methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide)
Structure and Properties :
4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives
Representative Compounds :
- N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (Compound 47)
- N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (Compound 52)
Structure and Properties :
- Core Structure: 1,4-dihydroquinoline with a carboxamide (-CONH2) group at position 3.
- Key Differences :
Synthesis and Characterization :
These compounds are synthesized via TLC and HPLC purification, with characterization by NMR, LC-MS, and IR spectroscopy—methods applicable to the target compound’s analysis .
8-Hydroxy-5,6,7,8-tetrahydroquinoline
Structure and Properties :
- Molecular Formula: C9H11NO
- CAS : 14631-46-0
- Key Differences : A hydroxy (-OH) group replaces the carbothioamide at position 7.
- Physicochemical Data :
Functional Implications :
The hydroxy group increases water solubility but reduces stability under acidic conditions compared to the carbothioamide group.
LH-1 (4,4-Dimethyl-5α-ergosta-8,24(28)-dien-3β-ol)
Structure and Properties :
- Core Structure : Steroidal scaffold with a hydroxyl group at C-3 and methyl groups at C-4.
Key Differences :
- LH-1 is a steroid, structurally distinct from tetrahydroquinoline derivatives.
- Its activity highlights the importance of hydrophobic substituents (e.g., methyl groups) in modulating bioactivity, a feature shared with the target compound .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Functional Group Impact on Properties
Biological Activity
N,4-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide is a compound of interest due to its potential biological activities. This article reviews relevant literature and research findings regarding its pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a structure that includes a tetrahydroquinoline core modified by a carbothioamide group. This structural configuration is essential for its biological activity.
1. Anticancer Activity
Research indicates that tetrahydroquinoline derivatives exhibit significant anticancer properties. For instance:
- Study Findings : A series of dihydroisoquinoline derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Compounds showed half-maximal inhibitory concentration (IC50) values ranging from 11.4 mM to 37.85 μM against H1299 lung cancer cells .
- Mechanism : These compounds often inhibit tubulin polymerization, which is crucial for cancer cell division. Molecular docking studies suggest a strong binding affinity to tubulin proteins, indicating potential as new anticancer agents .
2. Antimicrobial Activity
Tetrahydroquinoline derivatives have also been studied for their antimicrobial effects:
- Activity : Compounds were tested against various bacterial strains and demonstrated moderate to high antibacterial activity with IC50 values below 100 μM .
- Notable Compounds : Among the tested derivatives, some exhibited significant activity due to the presence of specific functional groups that enhance interaction with microbial targets.
3. Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor:
- Urease Inhibition : Dihydroisoquinoline carbothioamide analogues were synthesized and evaluated for urease inhibition. Compounds 1, 2, 4, and 7 showed promising results with IC50 values between 11.2 μM and 20.4 μM, outperforming standard thiourea .
Data Summary
| Activity Type | IC50 Value (μM) | Cell Line/Organism | Reference |
|---|---|---|---|
| Anticancer | 11.4 - 37.85 | H1299 (lung cancer) | |
| Antimicrobial | <100 | Various bacterial strains | |
| Urease Inhibition | 11.2 - 20.4 | In vitro studies |
Case Study 1: Anticancer Efficacy
In a study by Silva et al., a series of isoquinoline derivatives were synthesized and tested against H1299 cells. Compound 6a exhibited the most potent activity with an IC50 of 37.85 μM . The study highlighted the importance of structural modifications in enhancing anticancer efficacy.
Case Study 2: Antimicrobial Screening
Research conducted on newly synthesized quinoline derivatives revealed that compounds containing specific substituents showed high antimicrobial activity against several strains of bacteria . The presence of thiosemicarbazide moieties was linked to increased efficacy.
Q & A
Basic: What synthetic routes are available for preparing N,4-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide?
Answer:
The compound is synthesized via lithiation of 5,6,7,8-tetrahydroquinoline at the 8-position, followed by reaction with methyl isothiocyanate. details a one-step method where the 8-lithio intermediate reacts with isothiocyanates (e.g., trimethylsilyl isothiocyanate or substituted isothiocyanates) under inert conditions (e.g., THF, -78°C), followed by mild hydrolysis to yield the thiocarboxamide . This method avoids harsh conditions, preserving the tetrahydroquinoline ring’s integrity. Key characterization includes NMR to confirm regioselectivity and thiocarbonyl incorporation.
Advanced: How can reaction intermediates be stabilized during the synthesis of thioamides from 8-lithio-tetrahydroquinolines?
Answer:
Stabilization involves using bulky silylating agents (e.g., trimethylsilyl isothiocyanate) to trap reactive intermediates. and highlight that trimethylsilyl groups mitigate side reactions (e.g., ring-opening) by sterically shielding the intermediate. Reaction conditions (temperature, solvent polarity) must be optimized; for example, THF at -78°C slows decomposition . Advanced monitoring via in-situ IR spectroscopy or cryogenic NMR can track intermediate stability.
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- X-ray crystallography ( ): Resolves stereochemistry and confirms the thiocarbonyl group’s position.
- NMR spectroscopy : H and C NMR identify methyl and thiocarbonyl substituents. Key signals include downfield shifts for the thiocarbonyl (δ ~200 ppm in C NMR) and splitting patterns for the tetrahydroquinoline protons .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
Advanced: How do steric and electronic effects influence the compound’s coordination with transition metals?
Answer:
The thiocarbonyl group acts as a soft Lewis base, favoring coordination with late transition metals (e.g., Pd, Pt). notes that substituents on the tetrahydroquinoline ring (e.g., N,4-dimethyl groups) alter electron density at the sulfur atom, affecting binding constants. For example, methyl groups at the 4-position increase steric hindrance, reducing coordination efficiency. XANES or DFT calculations can model these interactions .
Basic: What contradictions exist in reported thermodynamic data for tetrahydroquinoline derivatives, and how are they resolved?
Answer:
Discrepancies in melting points or ΔfH° values (e.g., ) arise from polymorphic forms or impurities. Reproducible data require strict control of crystallization solvents (e.g., ethanol vs. hexane) and purity validation via HPLC. Differential Scanning Calorimetry (DSC) can identify polymorph transitions, while elemental analysis confirms stoichiometry .
Advanced: How can derivatives of this compound be synthesized for structure-activity relationship (SAR) studies?
Answer:
- Functionalization at the 8-position : Replace the thiocarbonyl with carboxamide or nitrile groups using CO₂ or cyanating agents ( ).
- Ring modifications : Hydrogenate the tetrahydroquinoline ring to decahydro derivatives for conformational studies ().
- Metal complexes : React with [PdCl₂(cod)] to form chelates for catalytic applications ().
Basic: What precautions are necessary when handling air-sensitive intermediates in its synthesis?
Answer:
- Use Schlenk lines or gloveboxes for lithiation steps.
- Quench excess reagents (e.g., MeLi) with isopropanol to prevent violent decomposition.
- Monitor reaction progress via TLC or GC-MS to avoid over-reaction, which can degrade the tetrahydroquinoline core .
Advanced: How is stereochemical control achieved during the synthesis of chiral tetrahydroquinoline derivatives?
Answer:
Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes) induce enantioselectivity. ’s X-ray data for a chlorinated analog shows how steric bulk at the 4-position directs face-selective lithiation. Chiral HPLC or polarimetry validates enantiomeric excess .
Basic: What biological assays are suitable for preliminary activity screening of this compound?
Answer:
- Enzyme inhibition : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates.
- Antimicrobial activity : Broth microdilution assays (CLSI guidelines) for bacterial/fungal strains.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced: How does the compound’s electronic structure compare to quinoline-8-carbothioamide analogs?
Answer:
The saturated tetrahydroquinoline ring reduces aromaticity, lowering electron density at the thiocarbonyl group compared to fully aromatic analogs. ’s crystallographic data shows bond length elongation (C=S: ~1.68 Å vs. 1.63 Å in aromatic analogs), confirmed by NBO analysis. This impacts reactivity in nucleophilic substitutions or metal coordination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
